3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide
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Description
3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H21BrN2O2 and its molecular weight is 425.326. The purity is usually 95%.
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Scientific Research Applications
1. Histamine-3 Receptor Antagonism
Derivatives of dihydroisoquinolin-2(1H)-yl, such as those studied by Dahui Zhou et al. (2012), are potent histamine-3 (H3) receptor antagonists. These compounds show promise for targeting neurotransmitter receptors and ion channels, with potential implications for treating neurological disorders (Zhou et al., 2012).
2. Anticancer and Antimicrobial Applications
A study by Sandra M. Bonilla-Castañeda et al. (2022) on similar furan-2-carboxamide derivatives highlights their relevance as therapeutic agents, showing potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties (Bonilla-Castañeda et al., 2022).
3. Sigma Receptor Binding for Neurological Disorders
Research by R. Xu et al. (2007) on tetrahydroisoquinolinyl benzamides, which are closely related to your compound of interest, reveals significant insights into sigma receptor binding. These findings are crucial for developing treatments for psychiatric and neurological disorders (Xu et al., 2007).
4. Cytotoxicity and Psychotropic Activity
A. Zablotskaya et al. (2013) investigated dihydroisoquinolinyl ethan/propanamide derivatives and found that they exhibit notable psychotropic, anti-inflammatory, and cytotoxic activities. This suggests their potential use in treating mental health disorders and cancer (Zablotskaya et al., 2013).
5. Synthesis and Anti-Tuberculosis Activity
Yuefei Bai et al. (2011) conducted a study on N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, which demonstrated anti-tuberculosis activities. This implies potential applications in infectious disease research (Bai et al., 2011).
Properties
IUPAC Name |
3-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O2/c23-19-8-3-7-17(13-19)22(26)24-14-20(21-9-4-12-27-21)25-11-10-16-5-1-2-6-18(16)15-25/h1-9,12-13,20H,10-11,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUQJFFUWOTNOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)Br)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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